1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one

Sweetness enhancement Sugar reduction Flavor modulation

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS 1186004-10-3) is a pyridine-containing dihydrochalcone classified as a non-nutritive artificial sweetener and flavor modulator. It is listed by the FDA as a FLAVORING AGENT OR ADJUVANT (FEMA 4721, GRAS 25; JECFA and has a reported purity of ≥98%, a melting point of 77–78 °C, and a calculated LogP of ~2.9.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1186004-10-3
Cat. No. B3217962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
CAS1186004-10-3
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCC2=CC=NC=C2)O
InChIInChI=1S/C14H13NO2/c16-13-4-2-1-3-12(13)14(17)6-5-11-7-9-15-10-8-11/h1-4,7-10,16H,5-6H2
InChIKeyNWIXWMAPTKKLID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS 1186004-10-3): Procurement-Grade Overview for Sweetness Modulation & Synthetic Chemistry


1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS 1186004-10-3) is a pyridine-containing dihydrochalcone classified as a non-nutritive artificial sweetener and flavor modulator [1]. It is listed by the FDA as a FLAVORING AGENT OR ADJUVANT (FEMA 4721, GRAS 25; JECFA 2158) [2] and has a reported purity of ≥98%, a melting point of 77–78 °C, and a calculated LogP of ~2.9 [3]. The compound is a cream-colored solid with minimal intrinsic sweet aroma, slightly soluble in water but soluble in ethanol .

Why 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Cannot Be Replaced by Generic Dihydrochalcone Sweeteners or Positional Isomers


Unlike classical high-intensity dihydrochalcone sweeteners such as neohesperidin dihydrochalcone (NHDHC, ~340× sucrose [1]) that function as primary sweetening agents, 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is a sweetness enhancer with negligible intrinsic sweetness at use levels [2]. Its pyridin-4-yl moiety confers unique dual functionality—synergistic sweetness amplification (20 ppm boosts perceived sucrose intensity by ~0.5% equivalent) [2] and off-note masking at sub-threshold concentrations as low as 2.5 ppm [3]—properties absent in the phenyl-only analog (CAS 3516-95-8) and the 3-pyridinyl positional isomer (CAS 215168-66-4). Generic substitution therefore forfeits both the regulatory clearance for food use (FEMA GRAS 25, JECFA 2158) [4] and the compound's orthogonal utility as a synthetic precursor for 4′-azaflavones [5].

Quantitative Differentiation Evidence for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (CAS 1186004-10-3) Against Closest Analogs


Sweetness Synergy Amplification vs. Neohesperidin Dihydrochalcone (NHDHC) Primary Sweetening

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one functions as a synergistic sweetness enhancer, not a primary sweetener. At 20 ppm in water, its intrinsic sweetness is isosweet to only 0.5% sucrose, yet when co-formulated with 7% sucrose, it boosts perceived sweetness to 8% sucrose—a synergistic gain of ~0.5% sucrose equivalent beyond simple additivity (p < 0.05 vs. 7% sucrose alone; R-index test, 61% vs. critical value 64.61) [1]. In contrast, neohesperidin dihydrochalcone (NHDHC) is a primary high-intensity sweetener 340 ± 60 times more potent than sucrose by weight, but with a well-documented lingering, non-sucrose-like aftertaste [2].

Sweetness enhancement Sugar reduction Flavor modulation

Sub-Threshold Off-Note Masking: Dual-Function Differentiation from All Known Dihydrochalcone Sweeteners

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one exhibits a therapeutically relevant dual-concentration profile: the minimum concentration for detectable sweetness enhancement is 35 ppm, whereas off-note (bitter/metallic) masking efficacy is observed at concentrations as low as 2.5 ppm, with a practical maximum for masking at 10 ppm [1]. This ~14-fold separation between sweetness detection threshold and off-note masking threshold is not reported for any glycosidic dihydrochalcone sweetener (NHDHC, naringin dihydrochalcone), which are primarily associated with lingering aftertaste problems rather than aftertaste remediation [2].

Off-taste masking bitterness suppression sweetness enhancement

Regulatory Clearance for Food Use vs. Non-GRAS Positional Isomer 1-(3-Hydroxyphenyl)-3-(3-pyridinyl)-1-propanone

1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one holds FEMA 4721 status under GRAS Publication 25 (2011) and has been evaluated by JECFA at its 76th meeting (2012) with full specification status (JECFA No. 2158), qualifying it for use as a flavoring agent or adjuvant in food products [1][2]. The positional isomer 1-(3-hydroxyphenyl)-3-(3-pyridinyl)-1-propanone (CAS 215168-66-4) is not listed in the FDA EAFUS database, holds no FEMA GRAS number, and is primarily referenced as a chemical inducer of dimerization (CID) in research contexts .

Food-grade procurement GRAS JECFA FEMA

Synthetic Utility as 4′-Azaflavone Precursor vs. Non-Heterocyclic Analog 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one

The pyridin-4-yl moiety enables microwave-assisted, one-pot cyclization to 4′-azaflavone (2-(pyridin-4-yl)-4H-1-benzopyran-4-one) using silica-supported NaHSO₄ under solventless conditions [1]. The 3-hydroxy intermediate, 3-hydroxy-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (Compound 1 in the Yaşar study), was tested alongside six derivatives: while Compound 1 itself showed no antimicrobial activity against tested bacteria, its N-alkyl-substituted 4′-azaflavonium bromide derivatives (Compounds 6 and 7) exhibited MIC values close to those of reference antimicrobials ampicillin and fluconazole against Gram-positive bacteria and fungi [1]. The non-pyridine analog 1-(2-hydroxyphenyl)-3-phenylpropan-1-one (CAS 3516-95-8) cannot undergo this heterocyclization, precluding access to the azaflavone scaffold .

Heterocyclic synthesis azaflavone medicinal chemistry building block

Physicochemical Profile: Small-Molecule Dihydrochalcone vs. Glycosidic Dihydrochalcone Sweeteners

With a molecular weight of 227.26 Da and a calculated LogP of ~2.90, 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is a small-molecule dihydrochalcone amenable to both aqueous and ethanolic formulation (slightly soluble in water; soluble in ethanol) [1]. In contrast, the glycosidic dihydrochalcone sweetener NHDHC has a molecular weight exceeding 612 Da and much higher aqueous solubility, presenting fundamentally different partition and diffusion characteristics in food matrices and taste-receptor interactions [2]. The melting point of 77–78 °C further distinguishes the target compound as a crystalline solid at ambient temperature, facilitating standard handling and storage [1].

Physicochemical properties LogP molecular weight formulation

Expedient Synthetic Route via Fries Rearrangement vs. Multi-Step Glycosidic Dihydrochalcone Synthesis

Kandagatla et al. (2015) reported a short, expedient synthesis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one employing a Fries rearrangement as the key step in constructing the pyridine-containing dihydrochalcone scaffold [1]. This contrasts with the multi-step synthetic routes required for glycosidic dihydrochalcones like NHDHC, which involve base-catalyzed ring-opening of neohesperidin followed by catalytic hydrogenation—a process that is both longer and more resource-intensive [2]. While direct yield comparison data are not available in a single study, the Fries rearrangement approach offers a conceptually simpler, fewer-step pathway amenable to scale-up optimization.

Chemical synthesis Fries rearrangement procurement scalability

High-Value Application Scenarios for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Based on Differentiated Evidence


Sugar-Reduced Beverage Formulations Requiring Clean Sweetness Profile Without Lingering Aftertaste

In reduced-sugar soft drinks, flavored waters, and dairy beverages, formulators can leverage the synergy effect (20 ppm compound boosting 7% sucrose to perceived 8% sweetness [1]) to achieve up to ~12% sugar reduction while maintaining full sweetness perception. Unlike NHDHC, which introduces a lingering sweet aftertaste at effective sweetening concentrations [2], this compound's sub-threshold intrinsic sweetness avoids temporal taste distortion, making it suitable for clean-label sugar-reduction strategies.

Artificial Sweetener Blends with Built-In Bitterness Masking

In formulations containing acesulfame-K, saccharin, or aspartame—all known to produce bitter/metallic off-notes—1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one can be incorporated at 2.5–10 ppm to mask these off-tastes [3], well below its 35 ppm sweetness detection threshold. This dual role (masker + enhancer) eliminates the need for separate bitter-blocking agents, reducing ingredient count and simplifying procurement for functional beverage and oral-care manufacturers.

Medicinal Chemistry Research: Building Block for Nitrogen-Containing Heterocyclic Libraries

As a precursor for microwave-assisted synthesis of 4′-azaflavones and their N-alkyl derivatives with demonstrated antimicrobial activity (MIC values comparable to ampicillin and fluconazole against Gram-positive bacteria and fungi) [4], this compound serves as a versatile scaffold for drug discovery programs targeting antibacterial and antioxidant leads. Procurement for medicinal chemistry labs benefits from its dual classification as both a food-grade flavor ingredient and a heterocyclic precursor.

Oral-Care Products: Sugar-Free Formulations with Enhanced Palatability

Toothpaste and mouthwash formulations often suffer from bitter surfactant or fluoride aftertastes. The compound's off-note masking efficacy at concentrations as low as 2.5 ppm [3], combined with its FEMA GRAS and JECFA clearance for oral use [5], positions it as a compliant, multi-functional flavor modulator for oral-care applications where both sweetness enhancement and bitterness suppression are desired without caloric contribution.

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